4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one
4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0771861
InChI:
InChI=1S/C15H12N2OS/c1-9-6-10(2)17-15-13(9)14(18)12(19-15)7-11-4-3-5-16-8-11/h3-8H,1-2H3/b12-7-
SMILES:
CC1=CC(=NC2=C1C(=O)C(=CC3=CN=CC=C3)S2)C
Molecular Formula:
C15H12N2OS
Molecular Weight:
268.3 g/mol
4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one
CAS No.:
Cat. No.: VC0771861
Molecular Formula: C15H12N2OS
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2OS |
|---|---|
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | (2Z)-4,6-dimethyl-2-(pyridin-3-ylmethylidene)thieno[2,3-b]pyridin-3-one |
| Standard InChI | InChI=1S/C15H12N2OS/c1-9-6-10(2)17-15-13(9)14(18)12(19-15)7-11-4-3-5-16-8-11/h3-8H,1-2H3/b12-7- |
| Standard InChI Key | YRCHAOKMUUTSAQ-GHXNOFRVSA-N |
| Isomeric SMILES | CC1=CC(=NC2=C1C(=O)/C(=C/C3=CN=CC=C3)/S2)C |
| SMILES | CC1=CC(=NC2=C1C(=O)C(=CC3=CN=CC=C3)S2)C |
| Canonical SMILES | CC1=CC(=NC2=C1C(=O)C(=CC3=CN=CC=C3)S2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator